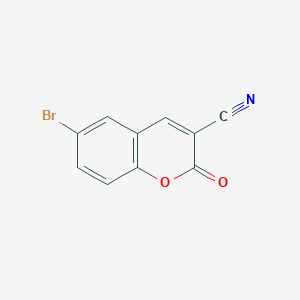

6-Bromo-2-oxo-2H-chromene-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrNO2/c11-8-1-2-9-6(4-8)3-7(5-12)10(13)14-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLPNNZWVUIODB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76693-35-1 | |

| Record name | 6-bromo-2-oxo-2H-chromene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 2 Oxo 2h Chromene 3 Carbonitrile and Its Derivatives

Classical Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone of C-C bond formation and a primary route for the synthesis of coumarin-3-carbonitriles. This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde, followed by cyclization.

Reaction Components and Stoichiometry

The synthesis of 6-Bromo-2-oxo-2H-chromene-3-carbonitrile via the Knoevenagel condensation typically utilizes 5-bromo-2-hydroxybenzaldehyde as the aldehyde component. The active methylene compound is generally an ester of cyanoacetic acid, such as ethyl cyanoacetate, or malononitrile (B47326) itself.

The stoichiometry of the reactants is a critical parameter that influences the reaction yield. Typically, a slight excess of the active methylene compound is used to ensure the complete conversion of the aldehyde. The molar ratio of 5-bromo-2-hydroxybenzaldehyde to the active methylene compound is often in the range of 1:1 to 1:1.2. This slight excess of the nucleophilic component helps to drive the reaction towards the product.

Catalytic Systems and Reaction Conditions

A variety of catalysts have been employed to facilitate the Knoevenagel condensation for the synthesis of this compound. These catalysts are typically basic in nature, activating the methylene compound to form a carbanion. Piperidine is a commonly used organocatalyst for this transformation. Other bases such as triethylamine (B128534) and morpholine (B109124) have also been utilized. In some instances, acidic catalysts like trifluoroacetic acid have been reported to promote the reaction, particularly the cyclization step. rsc.org

The reaction conditions are also crucial for the successful synthesis of the target compound. The choice of solvent can significantly impact the reaction rate and yield. Ethanol (B145695) is a frequently used solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows for reactions to be conducted at elevated temperatures to increase the reaction rate. The reaction is often carried out under reflux conditions to ensure the completion of the reaction. The reaction time can vary from a few hours to overnight, depending on the specific reactants, catalyst, and temperature used.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5-Bromo-2-hydroxybenzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 4-6 | High |

| 5-Bromo-2-hydroxybenzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 3-5 | High |

| 5-Bromo-2-hydroxybenzaldehyde | Ethyl Cyanoacetate | Trifluoroacetic Acid | Acetic Acid | Reflux | 2-4 | Good |

Advanced Green Chemistry Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of coumarin (B35378) derivatives to develop more sustainable and environmentally friendly processes. These methods focus on the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several MCR strategies have been developed for the synthesis of chromene derivatives. For the synthesis of this compound and its derivatives, a one-pot reaction involving 5-bromo-2-hydroxybenzaldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), and a third component can be employed, often in the presence of a catalyst. These reactions streamline the synthetic process by avoiding the isolation of intermediates. For instance, a three-component reaction of a salicylaldehyde (B1680747), an active methylene compound, and another nucleophile can lead to diverse and complex chromene structures in a single step.

Catalyst Design and Application

The development of novel and efficient catalysts is a key aspect of green synthetic protocols. For the synthesis of this compound, research has focused on catalysts that are reusable, operate under mild conditions, and are environmentally benign. Examples include the use of ionic liquids, solid-supported catalysts, and biodegradable catalysts. For instance, choline (B1196258) chloride, a biodegradable and inexpensive salt, has been used as an effective catalyst for the synthesis of coumarin derivatives in aqueous media. Nanoparticles, such as magnesium ferrite (B1171679) (MgFe2O4), have also been utilized as magnetically separable and reusable catalysts for the Knoevenagel condensation under solvent-free conditions or in green solvents.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in green chemistry. For the synthesis of coumarin-3-carbonitriles, various organocatalysts have been investigated to replace traditional, often more toxic, metal-based catalysts or strong inorganic bases.

Simple amino acids, such as L-proline, have been shown to be effective catalysts for the Knoevenagel condensation to produce coumarin derivatives. These reactions often proceed under mild conditions and in environmentally friendly solvents like water or ethanol. The bifunctional nature of amino acids (containing both an acidic and a basic group) can facilitate different steps of the reaction mechanism. Other organocatalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have also been employed for the synthesis of related chromene structures through multicomponent reactions. The design of more complex chiral organocatalysts, such as those derived from cinchona alkaloids or thiourea, has also been explored for the asymmetric synthesis of coumarin derivatives, although specific applications to this compound are less commonly reported.

| Aldehyde | Active Methylene Compound(s) | Catalyst | Solvent | Conditions | Yield (%) |

| 5-Bromo-2-hydroxybenzaldehyde | Malononitrile | Choline Chloride | Water | 25-30 °C | High |

| 5-Bromo-2-hydroxybenzaldehyde | Ethyl Cyanoacetate | MgFe2O4 nanoparticles | Solvent-free | Ultrasound, 45 °C | Good |

| Salicylaldehydes | Malononitrile | L-proline | Ethanol | Room Temp. | Good-Excellent |

Heterogeneous Catalysis

The synthesis of coumarin derivatives, including this compound, has increasingly utilized heterogeneous catalysts due to their environmental and economic advantages. These catalysts are cost-effective, minimize the formation of side products, and reduce toxic waste. rsc.org Solid acid catalysts, in particular, have gained prominence as they are inexpensive, reusable, and less sensitive to moisture compared to conventional Lewis acids. rsc.org

One notable example is the use of magnetic nanoparticles as a support for catalysts, which facilitates easy separation and recovery. For instance, gold nanoparticles supported on magnetic iron oxide (Fe3O4@Au) have been employed as an efficient and environmentally friendly catalyst for the one-pot Pechmann condensation to produce coumarin derivatives. chemmethod.com This method offers high yields under solvent-free conditions. chemmethod.com The catalyst's superparamagnetic properties allow for simple separation from the reaction mixture using an external magnet. chemmethod.com

Another approach involves the use of a copper (II) complex supported on core-shell magnetic nanoparticles (Fe3O4@SiO2-(CH2)3-Pyridine-2-(1H)-tetrazole-Cu(II)). oiccpress.comiau.ir This nanocatalyst has demonstrated high efficiency in the synthesis of bis-coumarin derivatives in green solvents like ethanol. oiccpress.comiau.ir The silica (B1680970) shell around the magnetite core prevents oxidation and reduction of the magnetic properties. iau.ir

Poly(4-vinylpyridinium) hydrogen sulfate (B86663) is another solid acid catalyst that has been effectively used in the Pechmann condensation for synthesizing substituted coumarins under ultrasound irradiation at ambient temperature. rsc.org The primary synthesis method for this compound itself involves the Knoevenagel condensation of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate, often catalyzed by trifluoroacetic acid. smolecule.com

Table 1: Comparison of Heterogeneous Catalysts in Coumarin Synthesis

| Catalyst | Reaction Type | Key Advantages | Source(s) |

|---|---|---|---|

| Fe3O4@Au Nanoparticles | Pechmann Condensation | Environmentally friendly, recyclable, solvent-free conditions, simple separation. | chemmethod.com |

| Fe3O4@SiO2-...-Cu(II) | Bis-coumarin Synthesis | High efficiency, use of green solvents, easy removal. | oiccpress.comiau.ir |

| Poly(4-vinylpyridinium) hydrogen sulfate | Pechmann Condensation | Efficient under ultrasound, ambient temperature. | rsc.org |

| Trifluoroacetic Acid | Knoevenagel Condensation | Primary method for this compound synthesis. | smolecule.com |

Bio-catalysis (e.g., Lipase-catalyzed reactions)

Bio-catalysis has emerged as a novel and efficient approach for the synthesis of chromene derivatives, leveraging the catalytic promiscuity of enzymes like lipases. rsc.orgresearchgate.net Lipases, which are readily available and can function in organic solvents, have been successfully employed in the synthesis of substituted 2H-chromenes through three-component reactions. rsc.orgresearchgate.net This enzymatic approach extends the applicability of lipases beyond their traditional roles. rsc.org

For example, Novozym-435, a lipase (B570770) B from Candida antarctica, has been used to catalyze the synthesis of sugar-containing diesters which can then be used in polycondensation reactions. nih.gov While direct lipase-catalyzed synthesis of this compound is not extensively documented, the principle has been demonstrated for related chromene structures. The use of enzymes offers a green and efficient alternative to conventional chemical catalysts. researchgate.net

Recyclability and Reusability of Catalysts

A significant advantage of modern catalytic systems, particularly heterogeneous and certain bio-catalysts, is their recyclability and reusability, which aligns with the principles of green chemistry. rsc.org Magnetic nanocatalysts, such as Fe3O4@Au and Fe3O4@SiO2-supported copper complexes, are prime examples of this. chemmethod.comoiccpress.comiau.ir

The Fe3O4@Au nanocatalyst used in Pechmann condensation for coumarin synthesis can be easily recovered from the reaction mixture using an external magnet and has been shown to be reusable for up to six cycles without any significant loss of its catalytic activity. chemmethod.com Similarly, the Fe3O4@SiO2-(CH2)3-Pyridine-2-(1H)-tetrazole-Cu(II) nanocatalyst demonstrated only a 4% decrease in its initial activity after being used in six consecutive reactions for the synthesis of bis-coumarin derivatives. iau.ir The catalyst is separated by a magnet, washed with ethanol, dried, and then can be reused in subsequent reactions. iau.ir

Table 2: Catalyst Recyclability in Coumarin Synthesis

| Catalyst | Number of Cycles | Efficiency Loss | Source(s) |

|---|---|---|---|

| Fe3O4@Au Nanoparticles | 6 | No significant loss of activity | chemmethod.com |

| Fe3O4@SiO2-...-Cu(II) | 6 | 4% | iau.ir |

Sustainable Solvent Systems (e.g., Aqueous Media, Water-Ethanol Mixtures)

The principles of green chemistry encourage the use of sustainable and environmentally benign solvents in chemical synthesis. nih.gov In the synthesis of coumarin derivatives, there has been a notable shift towards using greener solvent systems. Ethanol, being a polar protic solvent, has been identified as an optimal choice for synthesizing bis-coumarin derivatives using a magnetic nanocatalyst, demonstrating high reaction efficiency. iau.ir Water has also been shown to be an effective solvent in these reactions, although ethanol provided a higher conversion rate in some cases. iau.ir

The use of aqueous media is also promoted in ultrasonication-enhanced synthesis, where morpholine has been used as a catalyst for the one-pot, three-component reaction to produce 2-amino-4-aryl-4H-chromene derivatives. researchgate.net The selection of an appropriate green solvent can significantly improve the sustainability of the chemical process. nih.gov

Energy-Efficient Activation Techniques

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various chromene and coumarin derivatives. nih.govmdpi.comresearchgate.neteurekaselect.com

For instance, the synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones has been achieved through multicomponent reactions under microwave irradiation, resulting in good yields. mdpi.comresearchgate.net In a comparative study, microwave-assisted synthesis of 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde was completed in 6 minutes at 120°C, whereas the conventional method required 3 hours of boiling. mdpi.com Similarly, other chromene derivatives were synthesized in 8-10 minutes under microwave irradiation, compared to 4-7 hours with conventional refluxing. mdpi.comresearchgate.net This energy-efficient method provides a facile and productive route for the synthesis of complex heterocyclic compounds. nih.gov

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis of Chromene Derivatives

| Compound | Microwave Synthesis Time | Conventional Synthesis Time | Source(s) |

|---|---|---|---|

| 6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde | 6 minutes | 3 hours | mdpi.com |

| 4-Methyl-6-(...)-2H-chromen-2-one derivative | 8-10 minutes | 4-7 hours | mdpi.comresearchgate.net |

Ultrasonication-Enhanced Synthesis (e.g., Dual-Frequency Ultrasonication)

Ultrasound irradiation is another green and energy-efficient technique used to accelerate chemical reactions. researchgate.netresearchgate.netsci-hub.se In the synthesis of chromene derivatives, ultrasound has been shown to significantly reduce reaction times and improve yields. researchgate.netresearchgate.netsci-hub.se

The synthesis of substituted 2-amino-3-cyano-4-aryl-4H-chromenes using potassium titanium oxide oxalate (B1200264) dihydrate as a catalyst was achieved in just 15 minutes with a 92% yield under ultrasound irradiation (40 kHz at 40°C). sci-hub.se In contrast, the conventional method required 3.5 hours to obtain an 85% yield. sci-hub.se This represents a significant saving in time and energy. sci-hub.se

Ultrasound has also been employed for the synthesis of 2-imino-2H-chromene-3-carbonitrile derivatives. mdpi.com Reactions of equimolar amounts of salicylic (B10762653) aldehydes and malononitrile under catalyst-free ultrasound activation led to the formation of dimers of 2-iminochromene in higher yields and shorter reaction times compared to traditional stirring methods. mdpi.com The use of ultrasound provides a superior alternative to conventional techniques in terms of yield and reaction time. researchgate.net

Table 4: Comparison of Ultrasonication-Enhanced vs. Conventional Synthesis of Chromene Derivatives

| Product | Ultrasound Synthesis | Conventional Synthesis | Source(s) |

|---|---|---|---|

| Substituted 2-amino-3-cyano-4-aryl-4H-chromenes | 15 minutes, 92% yield | 3.5 hours, 85% yield | sci-hub.se |

| Dimers of 2-iminochromene | Shorter reaction time, higher yield | 6-20 hours | mdpi.com |

Catalyst-Free Conditions

The Knoevenagel condensation is a cornerstone reaction for the synthesis of 2-oxo-2H-chromene-3-carbonitrile derivatives. This reaction typically involves the condensation of a salicylaldehyde derivative with an active methylene compound, such as malononitrile. While often catalyzed by acids or bases, there is a growing trend towards developing catalyst-free conditions to enhance the green credentials of the synthesis.

Catalyst-free approaches for the synthesis of coumarin derivatives often rely on thermal activation or the use of green solvents like water, which can mediate the reaction. tandfonline.comresearchgate.net For the synthesis of this compound, a plausible catalyst-free approach involves the direct reaction of 5-bromosalicylaldehyde (B98134) with malononitrile. The reaction proceeds through the formation of a Knoevenagel adduct, which then undergoes intramolecular cyclization via a Michael addition, followed by the elimination of a water molecule to yield the final product.

Several studies have reported the successful synthesis of coumarin derivatives under solvent-free conditions, often facilitated by microwave irradiation. researchgate.net This technique can lead to significantly reduced reaction times and increased yields. One-pot, three-component reactions in refluxing n-butanol have also been shown to produce 3-heterocyclic coumarins in good yields without the need for a catalyst. researchgate.net These methodologies offer promising avenues for the catalyst-free synthesis of this compound.

A hypothetical catalyst-free synthesis of this compound is presented below:

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 5-Bromosalicylaldehyde | Malononitrile | None (Solvent-free) | Microwave irradiation, 100-120°C, 5-10 min | This compound |

| 5-Bromosalicylaldehyde | Malononitrile | Water | Reflux, 2-4 hours | This compound |

| 5-Bromosalicylaldehyde | Malononitrile | n-Butanol | Reflux, 7 hours | This compound |

Evaluation of Green Metrics (e.g., Atom Economy, E-factor, EcoScale)

The "greenness" of a chemical synthesis can be quantitatively assessed using various metrics. These metrics help in comparing different synthetic routes and identifying more environmentally benign alternatives. researchgate.neteurekaselect.com For the synthesis of this compound, key green metrics include Atom Economy, E-factor, and EcoScale.

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. For the synthesis of this compound from 5-bromosalicylaldehyde and malononitrile, the only byproduct is water. This results in a high theoretical atom economy.

E-factor (Environmental Factor) , introduced by Roger Sheldon, is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a greener process. In the context of this compound synthesis, waste would include any unreacted starting materials, solvents used in the reaction and purification, and any byproducts. Catalyst-free and solvent-free methods significantly reduce the E-factor.

EcoScale is a semi-quantitative tool that evaluates the "greenness" of a chemical reaction on a scale of 0 to 100, where 100 represents an ideal reaction. It considers factors such as yield, cost, safety, technical setup, and purification. A high EcoScale value indicates a more environmentally friendly process.

A comparative evaluation of green metrics for different hypothetical synthetic routes to this compound is presented in the table below. The values are illustrative and would depend on the specific experimental conditions.

| Synthetic Route | Atom Economy (%) | E-factor (estimated) | EcoScale (estimated) |

| Catalyzed, Solvent-based | ~92% | 5-10 | 60-70 |

| Catalyst-free, Water | ~92% | 1-3 | 80-90 |

| Catalyst-free, Solvent-free (Microwave) | ~92% | <1 | >90 |

Scalability and Industrial Feasibility of Synthetic Routes

The transition of a synthetic route from a laboratory scale to an industrial process depends on several factors, including cost of raw materials, reaction efficiency, safety, and ease of product isolation and purification. The synthesis of coumarin derivatives has found numerous industrial applications, which drives the need for scalable and economically viable production methods. researchgate.net

For this compound, synthetic routes that are catalyst-free and solvent-free present significant advantages for industrial scale-up. The elimination of a catalyst reduces costs associated with the catalyst itself and its removal from the product. Solvent-free reactions, particularly those utilizing microwave technology, can lead to higher throughput and reduced energy consumption.

However, challenges in scalability may arise. For instance, ensuring uniform heating in large-scale microwave reactors can be difficult. In solvent-free reactions, efficient mixing of solid reactants can also be a challenge. From a safety perspective, the handling of fine powders of reactants and products requires appropriate containment to prevent inhalation.

Chemical Transformations and Reactivity of 6 Bromo 2 Oxo 2h Chromene 3 Carbonitrile

Reactions Involving the Nitrile Group (e.g., Hydrolysis to Carboxylic Acid Derivatives)

The cyano group at the C-3 position is a key site for chemical transformation. One of the most fundamental reactions of nitriles is their hydrolysis to form carboxylic acids. libretexts.org This conversion can be achieved under either acidic or basic conditions, typically requiring heat. lumenlearning.comlibretexts.orgbyjus.com

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. lumenlearning.com This is followed by a nucleophilic attack by water, leading to the formation of an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid. byjus.comyoutube.com

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.org This process also forms an amide intermediate, which then hydrolyzes to a carboxylate salt. libretexts.org A final acidification step is required to obtain the free carboxylic acid. libretexts.org

For 6-Bromo-2-oxo-2H-chromene-3-carbonitrile, this hydrolysis reaction yields 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, a compound also used as a building block in organic synthesis. smolecule.comnih.gov

Table 1: Hydrolysis of this compound

| Reaction | Reagents & Conditions | Product |

|---|---|---|

| Acid Hydrolysis | Dilute HCl or H₂SO₄, heat (reflux) | 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid |

Nucleophilic and Electrophilic Reactivity Studies

The electronic landscape of this compound defines its reactivity towards nucleophiles and electrophiles. The pyrone ring contains an α,β-unsaturated system conjugated with both the lactone carbonyl and the C-3 nitrile group. These strong electron-withdrawing groups render the C-4 position highly electrophilic and susceptible to nucleophilic attack (see Section 3.3.3. Michael Addition Reactions). chim.it Conversely, the electron density of the C-3=C-4 double bond is reduced, making it less reactive towards electrophiles. chemrxiv.org

Reactivity can also be introduced at other positions. For instance, studies on related 2H-chromenes have shown that the C-4 position can be lithiated after conversion to a 4-bromo derivative, allowing for subsequent reactions with a variety of electrophiles. researchgate.net

Derivatization Strategies at Various Positions of the Chromene Core

The functional groups of this compound serve as handles for extensive derivatization, enabling the synthesis of a wide array of novel compounds.

Fusing additional heterocyclic rings to the coumarin (B35378) scaffold is a common strategy to generate molecules with novel properties. nih.govmdpi.com The nitrile and lactone functionalities of this compound are ideal starting points for constructing such systems at the 3,4-position. Although many examples start from related coumarin derivatives like 3-acetyl-6-bromo-coumarin, the principles are directly applicable. mdpi.com

For example, the nitrile group can be reacted with reagents like hydrazine (B178648) to form hydrazides or amidines, which are versatile intermediates. These intermediates can then undergo cyclocondensation reactions with appropriate partners to build fused pyrazole, pyrimidine, or triazole rings. mdpi.com Similarly, reactions involving sulfur-containing nucleophiles can lead to the formation of fused thiazole (B1198619) or thiadiazole systems. mdpi.com

Table 2: Examples of Fused Heterocyclic Systems from Coumarin Precursors

| Starting Coumarin Derivative | Reagents | Fused Ring System |

|---|---|---|

| 3-Acetyl-4-hydroxycoumarin | Hydrazine hydrate | Chromeno[4,3-c]pyrazol-4(2H)-one mdpi.com |

| 3-Acetyl-6-bromo-2H-chromen-2-one | Heterocyclic amines, hydrazonoyl chlorides | Pyrazolo[1,5-a]pyrimidine (B1248293), Thiazole, 1,3,4-Thiadiazole mdpi.com |

Under certain conditions, coumarin-3-carbonitrile derivatives can undergo dimerization. Research has shown that the reaction of 5-bromosalicylaldehyde (B98134) with malononitrile (B47326) can lead to the formation of a dimeric product, 2-amino-6-bromo-4-((6-bromo-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitrile. mdpi.comresearchgate.net This reaction can be performed under catalyst-free conditions using ultrasound activation, often resulting in higher yields and shorter reaction times compared to traditional methods that use a base like triethylamine (B128534). mdpi.comresearchgate.net A dimeric compound with R=Br was synthesized for the first time under these conditions. researchgate.net

The structure of this dimer has been confirmed using spectroscopic methods, including IR and NMR. mdpi.com The ¹H NMR spectrum for the dimer where R=Br shows characteristic signals, including a singlet for the methine proton H-4 at 5.81 ppm and a singlet for the amino group at 7.22 ppm. mdpi.com

Table 3: Spectroscopic Data for Dimer 5b (R=Br)

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| H⁴ | 5.81 (s) |

| NH₂ | 7.22 (s) |

| H⁵, H⁵' | 7.53 (s), 7.83 (s) |

| H⁴' | 8.29 (s) |

Data from a study on the synthesis of 2-imino-2H-chromene-3-carbonitrile derivatives. mdpi.com

The C-4 position of the this compound is activated for conjugate or Michael addition due to the electron-withdrawing effects of the adjacent nitrile and carbonyl groups. researchgate.net This makes the C-3=C-4 double bond an excellent Michael acceptor, readily reacting with a variety of soft nucleophiles (Michael donors). chim.it

This reactivity is widely exploited for the formation of new C-C and C-heteroatom bonds. researchgate.net Various nucleophiles can be added across the double bond, including:

Carbon nucleophiles: Enolates, organometallic reagents, and other CH-acids.

Oxygen nucleophiles: Alcohols or phenols in oxa-Michael reactions. semanticscholar.org

Nitrogen nucleophiles: Amines or pyrazoles in aza-Michael reactions. researchgate.net

Sulfur nucleophiles: Thiols in thia-Michael reactions. researchgate.net

These reactions typically proceed under basic or organocatalytic conditions and are fundamental for creating more complex 2,3,4-trisubstituted chromane (B1220400) frameworks. researchgate.net The reaction of 3-nitro-2H-chromenes, which are electronically similar to the target compound, with Michael donors is a well-established method for synthesizing diverse chromane derivatives. researchgate.net

Mechanistic Investigations of Chemical Reactions

Understanding the reaction mechanisms provides insight into the reactivity of this compound and allows for the prediction and control of reaction outcomes.

Nitrile Hydrolysis: The mechanism involves the activation of the nitrile group, either by protonation in acid or through direct attack by hydroxide in base. lumenlearning.com In both cases, a key step is the nucleophilic addition of water to the nitrile carbon. A series of proton transfers and tautomerization steps leads first to an amide intermediate, which then undergoes a similar sequence of nucleophilic acyl substitution to yield the final carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) ion). youtube.com

Michael Addition: The generally accepted mechanism for the Michael addition involves the attack of a nucleophile at the β-carbon (C-4) of the conjugated system. This addition breaks the π-bond, and the electrons are pushed onto the oxygen of the carbonyl group, forming a resonance-stabilized enolate intermediate. This intermediate is then protonated, typically by the solvent or a mild acid added during workup, to give the final 1,4-addition product. semanticscholar.org

Dimerization: The formation of the dimer likely proceeds through a nucleophilic attack mechanism. One molecule, possibly in its 2-imino-2H-chromene tautomeric form, acts as a nucleophile (e.g., via the amino group), attacking the electrophilic C-4 position of a second molecule in a Michael-type addition. Subsequent rearrangement and tautomerization would lead to the stable dimeric structure. mdpi.com

Fused Ring Synthesis: The mechanisms for these reactions are highly varied. For instance, the synthesis of a pyridone ring fused to a different heterocyclic system has been shown to proceed through an initial condensation to form a hydrazono-enone intermediate. mdpi.com This intermediate can then undergo intramolecular cyclization. In some cases, this is followed by a 6π-electrocyclization reaction to yield a more complex polycyclic system. mdpi.com

Molecular Structure Elucidation and Electronic Properties

Crystal Structure Analysis via Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) has been instrumental in determining the precise three-dimensional arrangement of atoms and molecules within the crystalline lattice of 6-Bromo-2-oxo-2H-chromene-3-carbonitrile.

Asymmetric Unit Configuration

Detailed SC-XRD analysis reveals that the asymmetric unit of the compound's crystal structure contains two crystallographically distinct but chemically identical molecules, designated as A and B. omu.edu.trresearchgate.net This indicates that while the molecules possess the same chemical formula and connectivity, their orientation and position within the crystal lattice are not related by symmetry operations.

Supramolecular Assembly Exploration

To gain a deeper understanding of the forces governing the crystal's supramolecular assembly, several analytical methods have been employed.

Hirshfeld Surface Analysis: This technique is used to explore and visualize the various intermolecular interactions within the crystal. omu.edu.trresearchgate.net By mapping properties onto the Hirshfeld surface, researchers can quantify the nature and extent of different close contacts between molecules. researchgate.net

Enrichment Ratio: The enrichment ratio is calculated to determine the propensity of specific interatomic contacts to form in the crystal packing. omu.edu.trresearchgate.net This analysis helps to identify which interactions are over- or under-represented compared to what would be expected from a random distribution of contacts, highlighting the most influential interactions in the crystal formation. omu.edu.trresearchgate.net

Void Analysis: Void analysis is performed on the crystal structure to investigate the empty spaces within the lattice. researchgate.net The size and shape of these voids can provide insights into the mechanical behavior and stability of the crystal. researchgate.net

Spectroscopic Characterization for Structural Confirmation

A suite of spectroscopic techniques is typically employed to confirm the molecular structure of synthesized coumarin (B35378) derivatives. While detailed spectral data for this compound is not extensively documented in publicly accessible literature, the roles of these standard methods are well-established.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the nitrile (C≡N) stretching vibration, the carbonyl (C=O) group of the lactone ring, and the C-Br bond, as well as vibrations associated with the aromatic chromene core.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR spectroscopy would provide information on the number and environment of hydrogen atoms, revealing the substitution pattern on the aromatic ring. ¹³C NMR spectroscopy would complement this by identifying all unique carbon atoms in the molecule, including the carbonyl, nitrile, and aromatic carbons.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The analysis would confirm the molecular formula, C₁₀H₄BrNO₂, by identifying the molecular ion peak.

Computational Chemistry Approaches to Molecular and Electronic Structure

Theoretical calculations provide valuable insights that complement experimental findings, offering a deeper understanding of the molecule's geometric and electronic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been utilized to model the structure and energetics of this compound. researchgate.net

Geometry Optimization: The molecular geometry has been optimized using DFT methods, such as the B3LYP/6-311g(d,p) level of theory. researchgate.net The structural parameters obtained from these calculations have shown a strong correlation with the experimental data derived from SC-XRD analysis, validating the accuracy of the computational model. researchgate.net

| Analysis Technique | Finding |

| Asymmetric Unit | Contains two crystallographically distinct molecules (A and B). omu.edu.trresearchgate.net |

| Primary Interactions | C-H···N and C-H···O hydrogen bonding. omu.edu.trresearchgate.net |

| Secondary Interactions | C-N···π and offset π-π stacking. omu.edu.trresearchgate.net |

| Computational Method | Density Functional Theory (DFT) at B3LYP/6-311g(d,p) and B3LYP/6-31G(d,p) levels. researchgate.net |

| DFT Application | Geometry optimization and calculation of intermolecular interaction energies. researchgate.net |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net

For this compound, the electronic energy band gap has been explored to understand the electronic transitions from the ground state to the excited state. researchgate.net A systematic quantum mechanical study of the related compound 2-amino 6-bromo 3-formylchromone, calculated at the B3LYP/6-311++G(d,p) level, provides insights into how such molecules interact with other species. researchgate.net While specific energy values for the title compound require access to the full research data, the analysis of similar chromene derivatives shows that these molecules possess distinct electronic properties. For instance, a related pyrano-chromene derivative was found to have a band gap of 5.168 eV. rsc.org A narrower energy gap generally suggests higher chemical reactivity. researchgate.net

Table 1: Frontier Molecular Orbital Properties (Conceptual)

| Parameter | Value | Significance |

| EHOMO | Data not available | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | Data not available | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | Data not available | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Note: Specific numerical data for this compound from the primary study were not publicly available and are represented here conceptually.

Natural Population Analysis (NPA)

Natural Population Analysis (NPA), derived from the broader Natural Bond Orbital (NBO) analysis, is a method for calculating the distribution of electron density on the atoms within a molecule. faccts.de This analysis provides insights into the charge of individual atoms, which helps in understanding the molecule's electrostatic potential and reactive sites. rsc.org

In a computational study of this compound, NPA and NBO analyses were performed. researchgate.net These analyses revealed that hydrogen bonding and dipole-dipole interactions are significant forces that stabilize the crystal structure of the compound. researchgate.net The charge distribution helps to identify the electrophilic and nucleophilic regions of the molecule, which is fundamental to predicting its chemical behavior.

Table 2: Conceptual Natural Population Analysis (NPA) Charges

| Atom | Charge (e) |

| Br(6) | Data not available |

| O(1) | Data not available |

| O(2) | Data not available |

| N(3a) | Data not available |

| C(2) | Data not available |

| C(3) | Data not available |

| C(4) | Data not available |

| C(8a) | Data not available |

Note: Specific atomic charge values for this compound from the primary study were not publicly available. The table illustrates the type of data generated from NPA.

Interaction Energy Analysis of Molecular Pairs

The stability of a molecular crystal is determined by the network of intermolecular interactions. The analysis of interaction energies between molecular pairs provides a quantitative measure of the forces stabilizing the crystal packing. researchgate.net

For this compound, a computational study was performed to determine the interaction energy between molecular pairs using the B3LYP/6-31G(d,p) electron density model. researchgate.net This analysis helps to understand the role of different types of interaction energies in the stabilization of the molecular pair. researchgate.net The crystal packing of this compound is primarily stabilized by C-H···N and C-H···O hydrogen bonds, which are further supported by C-N···π and offset π-π stacking interactions. researchgate.net The study of these intermolecular forces is crucial for understanding the supramolecular assembly of the compound in its solid state. researchgate.net

Biological Activity and Mechanistic Insights of 6 Bromo 2 Oxo 2h Chromene 3 Carbonitrile and Its Analogs

Antimicrobial Activity

The coumarin (B35378) scaffold, particularly when halogenated, is a well-established pharmacophore associated with a spectrum of antimicrobial activities. Research into 6-Bromo-2-oxo-2H-chromene-3-carbonitrile and its analogs has demonstrated notable efficacy against various microbial pathogens.

Antibacterial Efficacy (e.g., against Staphylococcus aureus)

Analogs of this compound have shown promising antibacterial properties, especially against Gram-positive bacteria such as Staphylococcus aureus. The introduction of a bromine atom into the coumarin structure is often linked to enhanced antimicrobial activity. orientjchem.org Studies on various coumarin derivatives have reported significant inhibitory effects. For instance, certain 3-acetyl-coumarin derivatives demonstrated Minimum Inhibitory Concentrations (MIC) as low as 3.2 µg/50 µl against Staphylococcus aureus. silae.it The parent compound, coumarin, has itself been shown to have a MIC value of 2.5 µg/ml against Staph. aureus. plos.org While specific MIC values for this compound are not uniformly documented across all studies, the collective data from related bromo-coumarin compounds underscore their potential as effective antibacterial agents. silae.itarabjchem.org

| Compound/Analog | Bacterial Strain | MIC Value | Reference |

|---|---|---|---|

| Coumarin (Parent Compound) | Staphylococcus aureus | 2.5 µg/ml | plos.org |

| 3-coumarinyl pyridinium (B92312) bromide | Staphylococcus aureus | 3.2 µg/50 µl | silae.it |

| 2-substituted pyridinyl coumarin | Staphylococcus aureus | 3.2 µg/50 µl | silae.it |

| Coumarin-Quinolone derivative (7c) | Staphylococcus aureus | 6.25 µg/mL | arabjchem.org |

Antifungal Efficacy

The antifungal potential of chromene derivatives has been a subject of significant investigation. A study on a series of novel chromenol derivatives, which share the core chromene structure, demonstrated broad-spectrum antifungal activity. nih.gov These compounds were tested against a panel of eight different fungi, with many showing greater efficacy than the reference drugs, ketoconazole (B1673606) and bifonazole. nih.govresearchgate.net For example, certain 1H-1,2,4-triazole functionalized chromenols exhibited MIC values ranging from 22.1 to 184.2 µM against various fungal strains, with Trichoderma viride being the most sensitive. nih.govresearchgate.net This highlights the therapeutic potential of the chromene scaffold as a basis for developing new antifungal agents.

| Compound Class | Fungal Strains | MIC Range (µM) | Reference |

|---|---|---|---|

| Chromenol-triazole derivatives | Aspergillus fumigatus | 71.3 - 199.8 | nih.gov |

| Chromenol-triazole derivatives | Trichoderma viride | 22.1 - 184.2 | nih.gov |

| Chromenol-triazole derivatives | Penicillium chrysogenum | 39.9 - 199.8 | nih.gov |

| Chromenol-triazole derivatives | Candida albicans | 39.9 - >200 | nih.gov |

Inhibition of Bacterial Virulence Factors (e.g., Swarming Behavior, Biofilm Formation, Biofilm Disruption)

While direct studies on this compound's effect on specific bacterial virulence factors are limited, the broader class of coumarins is recognized for its ability to interfere with bacterial communication and pathogenesis. biorxiv.org Coumarins have been identified as potent inhibitors of quorum sensing (QS), the cell-cell communication system that regulates virulence factor production and biofilm formation in many pathogenic bacteria. researchgate.netnih.gov

Research has shown that coumarin can significantly inhibit the formation of biofilms by pathogens like Pseudomonas aeruginosa and can suppress the production of QS-controlled virulence factors such as pyocyanin (B1662382) and elastase. researchgate.netnih.gov This anti-virulence activity, which does not directly kill the bacteria, is a promising strategy for combating bacterial infections as it may exert less selective pressure for the development of resistance. nih.gov Although specific data for the 6-bromo substituted carbonitrile derivative is not yet prevalent, the known anti-biofilm and anti-QS properties of the coumarin scaffold suggest a valuable avenue for future investigation. biorxiv.orgnih.gov

Anticancer and Antiproliferative Potentials

The chromene nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting significant cytotoxic effects against a range of cancer cell lines. Halogenation of this structure, as seen in this compound, has been explored as a strategy to enhance this antiproliferative activity.

Activity against Specific Cancer Cell Lines (e.g., MCF-7, TPC-1, HEPG2-1)

Derivatives of this compound have been evaluated for their cytotoxic activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), thyroid papillary carcinoma (TPC-1), and liver carcinoma (HEPG2-1).

A key study investigated the antiproliferative effects of a series of halogenated coumarins, including this compound, against TPC-1 cells. nih.gov While the 6-bromo derivative was part of the series, the study highlighted that analogs with di-halogenation, specifically 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (2h) and 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile (2k), exhibited the most potent antiproliferative effects against this thyroid cancer cell line. nih.gov

In studies involving other cell lines, various analogs have shown significant activity. For example, derivatives synthesized from 3-acetyl-6-bromo-2H-chromen-2-one were tested against the human liver cancer cell line HEPG2-1, with some pyrazolo[1,5-a]pyrimidine (B1248293) and thiazole (B1198619) derivatives showing promising IC50 values as low as 2.70 µM and 3.50 µM, respectively. mdpi.com The cytotoxicity of related chromene structures has also been confirmed against the MCF-7 breast cancer cell line. researchgate.net

| Compound/Analog | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine derivative (7c) | HEPG2-1 (Liver) | 2.70 ± 0.28 | mdpi.com |

| Thiazole derivative (23g) | HEPG2-1 (Liver) | 3.50 ± 0.23 | mdpi.com |

| 1,3,4-Thiadiazole derivative (18a) | HEPG2-1 (Liver) | 4.90 ± 0.69 | mdpi.com |

| 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (2h) | TPC-1 (Thyroid) | Potent Activity Noted | nih.gov |

| 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile (2k) | TPC-1 (Thyroid) | Potent Activity Noted | nih.gov |

| 4-aryl-4H-chromene derivative (1L) | MCF-7 (Breast) | 0.2 | researchgate.net |

Apoptosis Induction

A crucial aspect of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. Research has confirmed that the cytotoxic effects of various chromene derivatives are indeed mediated through the induction of apoptosis. orientjchem.orgnih.gov

The study that identified potent activity of di-halogenated coumarin-3-carbonitriles in TPC-1 thyroid cancer cells also confirmed that these compounds induce apoptosis. nih.gov Further investigation into the mechanism revealed that these compounds caused a slight increase in the population of TPC-1 cells in the G2/M phase of the cell cycle and a decrease in the S phase, which is consistent with apoptosis-inducing activity. nih.gov Other studies on different chromene derivatives in various cancer cell lines, such as human acute myeloid leukemia (HL-60) and chronic myeloid leukemia (K562), have also demonstrated apoptosis induction through the modulation of key regulatory proteins like those in the Bcl-2 family and caspases. nih.govtandfonline.com This mechanistic insight reinforces the potential of the this compound scaffold as a template for the development of novel anticancer therapeutics that function by triggering apoptotic pathways. nih.gov

Cell Cycle Perturbation

While direct studies on the cell cycle effects of this compound are not extensively detailed in the available literature, research on analogous compounds provides significant insights. The broader family of coumarins has been recognized for its potential to interfere with cell cycle progression. Specifically, aryl-substituted derivatives of 3-amino-8/9-bromo-1-aryl-1H-benzo[f]-chromene-2-carbonitrile have been demonstrated to induce cell cycle arrest in human cancer cells. scienceopen.com Further studies on a series of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles, which share the core chromene structure, revealed an accumulation of treated cancer cells in the S and S-G2/M phases of the cell cycle. scienceopen.com These findings suggest that the chromene scaffold, particularly when substituted with bromine and other functional groups, is a promising framework for developing agents that can perturb the cell cycle in cancer cells.

Reactive Oxygen Species (ROS) Modulation

The modulation of reactive oxygen species (ROS) is a critical aspect of cellular signaling and stress responses. The direct impact of this compound on ROS levels has not been specifically elucidated. However, studies on structurally related compounds offer valuable information. For instance, certain derivatives of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitrile have been shown to increase levels of mitochondrial superoxide (B77818) and induce general oxidative stress in cancer cells, ultimately leading to apoptosis. scienceopen.com

An indirect mechanism for ROS modulation by this class of compounds may be linked to their potential inhibition of monoamine oxidase (MAO). The oxidative catabolism of monoamine neurotransmitters by MAO is a known source of ROS, which contributes to neuronal cell death. nih.gov Therefore, inhibitors of MAO-B can exert neuroprotective effects by reducing the production of these damaging reactive species. nih.gov If this compound or its analogs function as MAO inhibitors, they could consequently modulate ROS levels and mitigate oxidative stress.

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a primary strategy for the management of Alzheimer's disease. researchgate.net While specific AChE inhibition data for this compound is not available, the coumarin nucleus is a well-established scaffold for potent AChE inhibitors. benthamdirect.com

Research into various coumarin-based compounds has demonstrated significant activity. For example, a series of novel 2-(2-oxo-2H-chromen-4-yl)acetamides were reported as powerful AChE inhibitors, with the most active compound exhibiting an IC₅₀ value of 0.04 µM. benthamdirect.com Molecular docking studies of these analogs revealed that the coumarin moiety typically occupies the peripheral anionic site of the enzyme. benthamdirect.com Similarly, hybrid molecules incorporating the 2H-chromen-2-one ring have been designed to effectively bind to AChE. scielo.br These findings underscore the potential of the this compound framework as a basis for the development of novel AChE inhibitors.

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes, which are key mediators of inflammation. nih.gov Inhibition of these enzymes is a target for anti-inflammatory therapies. Research has identified this compound as an efficient inhibitor of lipoxygenase. mdpi.com In one study, it demonstrated a significant inhibition of 84.8%. mdpi.com The presence of the bromine substituent appears to contribute positively to this inhibitory activity when compared to other related compounds. mdpi.com For context, the parent compound, coumarin, shows negligible inhibition (2.6%), while a standard inhibitor, Trolox, showed 61.8% inhibition in the same study. mdpi.com

Lipoxygenase (LOX) Inhibition Activity

| Compound | Inhibition (%) |

|---|---|

| This compound | 84.8% mdpi.com |

| Trolox (Standard) | 61.8% mdpi.com |

| Coumarin | 2.6% mdpi.com |

Urease Inhibition

Urease is a nickel-dependent metalloenzyme that plays a crucial role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. nih.gov Consequently, urease inhibitors are of significant therapeutic interest. nih.govresearchgate.net Although the direct urease inhibitory activity of this compound has not been specifically reported, the coumarin scaffold is a known pharmacophore for urease inhibition.

Studies on related coumarin derivatives have shown that halogen substitution can significantly influence activity. In a series of N-(R-phenyl)-3-carboxamide-coumarin derivatives, compounds featuring a bromine atom on the phenyl ring were among the most effective inhibitors of Canavalia ensiformis urease. mdpi.com Specifically, the analogs with bromine at the ortho (2-bromo) and para (4-bromo) positions showed the highest inhibitory percentages, suggesting that both steric and electronic effects of the bromine atom are important for activity. mdpi.com Another study on coumarin-based triazole derivatives also noted that bromine substitution contributed to the compound's binding interactions with the enzyme.

Urease Inhibition by Bromo-Coumarin Analogs

| Compound | IC₅₀ (µM) |

|---|---|

| N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide | 130.6 |

| N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide | 150.8 |

| Thiourea (Standard) | 23.11 |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that are critical targets in the treatment of neurodegenerative and psychiatric disorders. nih.govscielo.br The coumarin (2H-chromen-2-one) ring is recognized as an efficient scaffold for fitting into the enzymatic cleft of MAO-B. scielo.br

While direct kinetic data for this compound is limited, structure-activity relationships of analogous compounds strongly suggest potential for MAO inhibition. Studies have shown that substitution at the C3 position of the coumarin nucleus is crucial for modulating inhibitory activity against MAO-B. scielo.br For example, chromone-3-carboxylic acid is a potent and highly selective inhibitor of human MAO-B (hMAO-B). Furthermore, the presence of a substituent at the C6 position is also significant; a series of 6-[(3-bromobenzyl)oxy]chromones were identified as potent, reversible MAO-B inhibitors with IC₅₀ values in the nanomolar range. The binding of coumarin derivatives to MAO-B is often characterized by π–π stacking interactions with key amino acid residues such as Tyr435 and Tyr398. scielo.br These findings collectively indicate that the 6-bromo substitution and the C3-carbonitrile group on the 2-oxo-2H-chromene scaffold are favorable features for MAO-B inhibition.

Cyclin-Dependent Kinase (CDK) Inhibition

The coumarin scaffold has emerged as a promising framework for the development of potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription. nih.govresearchgate.net Dysregulation of CDK activity is a hallmark of many cancers, making them a critical target for therapeutic intervention. nih.govresearchgate.net Research into coumarin-based derivatives has led to the discovery of compounds with significant inhibitory activity against various CDK isoforms.

A notable study focused on the synthesis of novel 6-bromo-coumarin derivatives, specifically 6-bromo-coumarin-ethylidene-hydrazonyl-thiazolyl and 6-bromo-coumarin-thiazolyl-based compounds, as potential anticancer agents targeting CDK4. nih.gov CDK4 is a crucial factor in the initiation and progression of numerous tumors due to its frequent overexpression in cancer cells. nih.gov Through a combination of synthesis, quantitative structure-activity relationship (QSAR) modeling, and molecular docking, a lead compound (Compound 2b in the study) was identified. nih.gov This 6-bromo-coumarin analog demonstrated a high binding affinity for CDK4 and exhibited potent inhibitory activity in an enzyme assay, with an IC50 value of 0.036 µM. nih.gov The compound also showed significant cytotoxicity against MCF-7 (breast cancer), A-549 (lung cancer), and CHO-K1 (ovarian cancer) cell lines. nih.gov

Further illustrating the potential of the coumarin core, another study discovered a coumarin derivative, compound 30i , as a highly potent and selective CDK9 inhibitor. researchgate.net CDK9 is primarily involved in the regulation of transcription, and its specific inhibition is a promising strategy for cancer therapy. researchgate.net Compound 30i displayed excellent cellular antiproliferative activity and demonstrated high selectivity for CDK9, being over 8300-fold more selective for CDK9 than for CDK7. researchgate.net Molecular modeling suggested that the coumarin moiety was critical for this high selectivity, as it occupies a flexible region in the CDK9 active site that is sterically hindered in other CDKs. researchgate.net

| Compound | Target | IC50 (µM) | Cell Lines Tested | Reference |

| 6-Bromo-coumarin-thiazolyl derivative (Compound 2b) | CDK4 | 0.036 | MCF-7, A-549, CHO-K1 | nih.gov |

| Coumarin derivative 30i | CDK9 | Potent | Not specified | researchgate.net |

| Flavopiridol (Reference CDK inhibitor) | CDKs | Various | Various | nih.gov |

Antioxidant Activity

Coumarin and its derivatives are recognized for a wide spectrum of biological activities, including significant antioxidant effects. japer.inchemmethod.comfrontiersin.orgresearchgate.net The ability of these compounds to scavenge free radicals and reduce oxidative stress is a key aspect of their therapeutic potential. japer.in The antioxidant capacity of coumarin analogs, including those related to this compound, has been evaluated through various in vitro assays.

Nitric Oxide (NO) Free Radical Scavenging: Coumarin derivatives have demonstrated the ability to effectively scavenge nitric oxide radicals. japer.inmdpi.com In aqueous solutions at physiological pH, sodium nitroprusside spontaneously generates nitric oxide, which can be measured by the Griess reaction. mdpi.com Antioxidant compounds compete with oxygen to react with nitric oxide, thereby inhibiting the formation of nitrite (B80452) ions. japer.inmdpi.com Studies on various coumarin compounds have shown dose-dependent NO scavenging activity. japer.in For instance, certain coumarins with hydroxyl or chloro substituents exhibited significant scavenging potential, with IC50 values lower than that of the standard, ascorbic acid. japer.in The presence of electron-donating groups on the 1,2-benzopyrone nucleus is thought to contribute to this activity. japer.in Coumarin-amino acid hybrids have also been assessed, with those containing hydroxyl groups (like tyrosine and serine) showing enhanced NO scavenging effects compared to those without (glycine and phenylalanine). nih.govencyclopedia.pub

Hydrogen Peroxide (H₂O₂) Free Radical Scavenging: The scavenging of hydrogen peroxide is another important measure of antioxidant activity. Several studies have shown that coumarin derivatives can effectively neutralize H₂O₂. kemdikbud.go.idnih.govbohrium.com Simple hydroxylated coumarins, such as 4-hydroxycoumarin (B602359) and 7-hydroxycoumarin, exhibit greater H₂O₂ scavenging activity than the parent coumarin molecule. kemdikbud.go.idijournalse.org The hydroxyl groups can act as proton donors, cleaving hydrogen peroxide into water. kemdikbud.go.id Research on newly synthesized derivatives of 7-hydroxy-4-methylcoumarin revealed excellent radical scavenging activities against H₂O₂, with some compounds showing higher percentage inhibition than the standard, vitamin C. nih.govbohrium.com

Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), providing a direct measure of its reducing capacity. tandfonline.comresearchgate.net This assay has been used to evaluate the antioxidant power of numerous coumarin derivatives. tandfonline.comasianpubs.org Studies on simple coumarins demonstrated that hydroxylated analogs possess a higher ferric reducing capacity than the unsubstituted coumarin. kemdikbud.go.idijournalse.orgresearchgate.net For example, 7-hydroxycoumarin showed a significantly greater ability to reduce Fe³⁺ than coumarin itself. encyclopedia.pub Similarly, chalcones bearing a 6-methoxy-2H-chromene ring have also been synthesized and shown to have antioxidant power in the FRAP assay when compared to the standard, trolox. asianpubs.org

| Compound/Analog Class | Assay | Result (Example IC50 or Activity) | Reference |

| Substituted Coumarins (e.g., -OH, -Cl) | Nitric Oxide Scavenging | IC50: 648.63 µM (more potent than ascorbic acid) | japer.in |

| Coumarin-Tyrosine Hybrid | Nitric Oxide Scavenging | IC50: 26.90 µg/mL | nih.govencyclopedia.pub |

| 7-Hydroxycoumarin | Hydrogen Peroxide Scavenging | IC50: 7029 mg/L (more potent than unsubstituted coumarin) | encyclopedia.pub |

| 7-Hydroxy-4-methylcoumarin derivative | Hydrogen Peroxide Scavenging | 91.66% inhibition (higher than vitamin C) | nih.gov |

| 7-Hydroxycoumarin | FRAP | Higher reducing power than unsubstituted coumarin | kemdikbud.go.idijournalse.org |

| 3-(6-Methoxy-2H-chromen-3-yl)-1-phenylprop-2-en-1-one | FRAP | 89 ± 0.37 µM Fe²⁺ | asianpubs.org |

Anti-inflammatory Activity

Coumarins represent an important class of compounds possessing a wide range of pharmacological properties, including notable anti-inflammatory effects. chemmethod.comfrontiersin.orgnih.govnih.govchemmethod.comresearchgate.net The anti-inflammatory action of coumarin derivatives is often attributed to their ability to inhibit key mediators in the inflammatory cascade. researchgate.net

The structural diversity of coumarins allows for a broad spectrum of anti-inflammatory activities. nih.gov Many coumarin derivatives exert their effects by inhibiting the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2), two pivotal players in the inflammatory process. nih.gov For example, prenylated coumarins isolated from Clausena lenis were evaluated for their anti-inflammatory activities. nih.gov Furthermore, umbelliferon, a common coumarin derivative, has been shown to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical signaling pathway involved in inflammation. By inhibiting NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

The anti-inflammatory properties of coumarins may also be linked to their antioxidant capabilities, as oxidative stress is closely intertwined with inflammatory responses. researchgate.net The ability of these compounds to scavenge free radicals can mitigate cellular damage and reduce the signaling that triggers inflammation. The versatility of the coumarin scaffold makes it a valuable template for designing new and more potent anti-inflammatory agents. chemmethod.comchemmethod.com

Structure-Activity Relationship (SAR) Studies

The biological activity of coumarin derivatives is profoundly influenced by the nature and position of substituents on the benzopyrone core. japer.innih.gov Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications impact efficacy and for guiding the design of more potent and selective therapeutic agents. nih.govbiorxiv.orgnih.govbiorxiv.org

The introduction of halogen atoms, particularly bromine, onto the coumarin scaffold has been shown to be a viable strategy for enhancing biological activity. nih.gov Specifically, substitution at the C-6 position of the coumarin ring with halogens like bromine is frequently observed to increase the molecule's activity. nih.gov

For example, a study synthesizing various 4-methylcoumarin (B1582148) derivatives found that compound 27 (6-bromo-4-bromomethyl-7-hydroxycoumarin) exhibited reasonable cytotoxic activities against several human cancer cell lines, with IC50 values ranging from 32.7 to 45.8 µM. nih.gov This highlights the positive contribution of bromine atoms to the compound's anticancer potential. Similarly, novel 3-bromo-4-methyl-7-methoxy-8-amino substituted coumarins have been synthesized for pharmacological evaluation, with some showing promising antitumor activity in vitro. mdpi.comresearchgate.netdoaj.org The presence of bromine at the C-3 position, as seen in 3-bromoacetyl coumarin, also serves as a key intermediate for creating a variety of bioactive heterocyclic compounds. researchgate.net These findings suggest that the strategic placement of bromine atoms can significantly modulate the pharmacological profile of coumarin derivatives.

The efficacy of coumarin analogs is highly dependent on the pattern of substitution on the core ring structure. nih.govresearchgate.net Functionalization at positions C-3, C-4, C-7, and C-8 has been most frequently described as having a significant influence on biological and pathological processes. nih.govresearchgate.net

Functional groups at the C-3 position play a crucial role in enhancing various pharmacological properties. researchgate.net A wide array of substituents, including halogens (-Br), nitro, amino, and various heteroaryl groups, can be introduced at this position to modulate activity. researchgate.net At the C-4 position, substituents can also significantly impact bioactivity. researchgate.net

Hydroxyl groups, particularly at the C-7 position, are known to enhance the antioxidant activity of coumarins by increasing their ability to donate protons to free radicals. encyclopedia.pubkemdikbud.go.id The fusion of additional rings to the coumarin scaffold is another strategy to enhance efficacy. For instance, the synthesis of pyrano-benzimidazoles and benzoxazoles fused to the coumarin ring has been explored to generate compounds with potential pharmacological activity. mdpi.comresearchgate.net The addition of a fused benzene (B151609) ring can, however, sometimes decrease activity, indicating that the nature and position of the fused ring are critical. These studies demonstrate that a deep understanding of how different substituents and fused ring systems affect the electronic and steric properties of the coumarin molecule is essential for designing derivatives with improved therapeutic efficacy. researchgate.net

The coumarin scaffold is a privileged structure in medicinal chemistry, in part due to its ability to interact with a wide range of enzymes. researchgate.netmdpi.com Specific structural features are key to conferring potent and selective enzyme inhibitory activity.

For inhibition of cyclin-dependent kinases (CDKs), the coumarin moiety itself can be a critical determinant of selectivity. In the case of a potent CDK9 inhibitor, the coumarin group was found to occupy a flexible hinge/αD region of the enzyme, a space that is sterically blocked in other CDKs, thus conferring high selectivity. researchgate.net For other enzymes, such as acetylcholinesterase (AChE), the nature and position of side chains are paramount. In a series of coumarin-chalcone hybrids, compounds with para-substituted amino-alkyl groups on a phenyl ring exhibited the most potent AChE inhibitory activity, while replacing the terminal amine with amide or alkyl groups eliminated the activity. nih.gov

The fundamental structure of the coumarin is also essential. Studies on germination inhibition by coumarin analogs have shown that the benzene ring and the ester bond within the lactone ring are the minimal structural requirements for activity. biorxiv.orgbiorxiv.orgbiorxiv.org The absence of either of these features leads to a significant loss of inhibitory effect. biorxiv.org This underscores that for enzyme inhibition, both the core scaffold and the specific "decorations" with various functional groups work in concert to determine the potency and selectivity of the molecule. mdpi.com

Molecular Docking Simulations

Molecular docking is a pivotal computational technique in the field of structure-based drug design. nih.gov It is employed to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), thereby forecasting the binding affinity and interaction dynamics. nih.gov For this compound and its analogs, molecular docking simulations serve as a foundational tool to screen for potential biological targets, understand interaction mechanisms at a molecular level, and guide the synthesis of novel derivatives with enhanced biological activities. researchgate.netnih.gov These in silico studies offer a rational approach to exploring the therapeutic potential of the coumarin scaffold by identifying how structural modifications influence interactions with various enzymatic targets. biointerfaceresearch.com

Prediction of Ligand-Enzyme Interactions

Molecular docking simulations have been instrumental in identifying a wide array of potential enzyme targets for this compound and related coumarin derivatives. These computational methods predict the likelihood of a compound interacting with a specific biological target, providing insights into its potential pharmacological role.

For the parent compound, this compound, studies have predicted interactions with enzymes implicated in neurodegenerative and infectious diseases. Research has indicated weak inhibitory potential against acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. smolecule.com Furthermore, the compound was found to exhibit moderate antibacterial activity against Staphylococcus aureus, suggesting potential interactions with bacterial enzymes. smolecule.com

Broader in silico screenings of coumarin analogs have significantly expanded the landscape of potential enzyme targets. These studies evaluate how different substituents on the coumarin ring affect interactions with various enzymes. biointerfaceresearch.com Key enzyme families and specific enzymes predicted to interact with coumarin derivatives include:

Carbonic Anhydrases (CAs) : Various coumarin derivatives have been evaluated against CAs, which are involved in numerous physiological processes. researchgate.netbiointerfaceresearch.comacs.org

β-Glucuronidase : Certain coumarin-based pyrano[3,2-c]chromenes have been identified as potential inhibitors of this enzyme. acs.org

Kinases : Docking analyses have been performed to clarify the biological activity of chromene derivatives against cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com

Viral Enzymes : In the context of antiviral research, coumarin derivatives have been docked against key enzymes of SARS-CoV-2, including the main protease (NSP5) and RNA-dependent RNA polymerase (NSP12). nih.gov

Bacterial Enzymes : Analogs such as spiro indanone fused pyrano[2,3-c]chromene derivatives have been studied as potential inhibitors of DNA gyrase, a crucial bacterial enzyme. researchgate.net

The table below summarizes the predicted interactions between the target compound, its analogs, and various enzymes as identified through molecular docking studies.

| Compound Class/Specific Compound | Predicted Enzyme Target | Reference |

| This compound | Acetylcholinesterase (AChE) | smolecule.com |

| This compound | Staphylococcus aureus enzymes | smolecule.com |

| Coumarin Derivatives | Carbonic Anhydrases (CAs) | researchgate.netbiointerfaceresearch.comacs.org |

| Coumarin Derivatives | Estrogen Receptors (ER) | researchgate.netbiointerfaceresearch.com |

| Coumarin-based pyrano[3,2-c]chromenes | β-Glucuronidase | acs.org |

| Benzo[h]chromene Derivatives | EGFR, VEGFR-2 | mdpi.com |

| Coumarin Derivatives | SARS-CoV-2 NSP5, NSP12 | nih.gov |

| Spiro indanone fused pyrano[2,3-c]chromene Derivatives | DNA Gyrase | researchgate.net |

Elucidation of Binding Modes and Affinities

Beyond identifying potential targets, molecular docking simulations provide detailed insights into the specific binding modes and affinities of ligands within the active sites of enzymes. These analyses help to elucidate the molecular basis for the observed or predicted biological activity.

Studies on coumarin derivatives have shown that the type and position of substituents on the aromatic ring significantly influence the binding coupling energy (BCE). biointerfaceresearch.com For instance, simulations involving carbonic anhydrases (CAs) revealed that coumarins with electron-donating groups (EDG) or electron-withdrawing groups (EWG) at positions 3 or 4 exhibited better activity. researchgate.netbiointerfaceresearch.com In some cases, the bulkiness of the coumarin derivative prevents it from entering deep into the enzyme's catalytic cavity; instead, it attaches to the mouth of the cavity, suggesting an allosteric inhibition mechanism. acs.org

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the ligand-enzyme interaction. Lower energy values typically indicate more stable and potent binding. Docking studies of various coumarin analogs have yielded a range of binding affinities against different targets:

A 2-morpholinoethan-1-amine substituted coumarin derivative demonstrated a high binding score of –10.01 kcal/mol against the SARS-CoV-2 NSP12 protein. nih.gov

A spiro indanone fused pyrano[2,3-c]chromene derivative showed strong inhibition of E. coli DNA gyrase in silico, with a binding affinity of -9.3 kcal/mol. researchgate.net

The table below presents a selection of binding affinity data for various coumarin analogs against their respective enzyme targets, as determined by molecular docking simulations.

| Compound Analog | Enzyme Target | Binding Affinity/Score | Reference |

| 2-Morpholinoethan-1-amine substituted coumarin | SARS-CoV-2 NSP12 | -10.01 kcal/mol | nih.gov |

| Spiro indanone fused pyrano[2,3-c]chromene (Compound 20e) | E. coli DNA Gyrase | -9.3 kcal/mol | researchgate.net |

| Spiro indanone fused pyrano[2,3-c]chromene (Compound 20e) | S. aureus DNA Gyrase | -9.0 kcal/mol | researchgate.net |

| Coumarin-based pyrano[3,2-c]chromene (Compound 12h) | Carbonic Anhydrase II (hCA II) | IC₅₀ = 4.55 ± 0.22 µM | acs.org |

| Coumarin-based pyrano[3,2-c]chromene (Compound 12i) | Carbonic Anhydrase II (hCA II) | IC₅₀ = 4.91 ± 1.13 µM | acs.org |

| Coumarin-based pyrano[3,2-c]chromene (Compound 12i) | β-Glucuronidase | IC₅₀ = 440.1 ± 1.17 µM | acs.org |

Computational Prediction of Biological Potential

Computational studies, particularly molecular docking, serve as a predictive tool to forecast the biological potential of novel or existing compounds. By correlating docking scores, binding modes, and structure-activity relationships (SAR), researchers can prioritize compounds for synthesis and further biological evaluation. nih.gov

The predicted weak inhibition of acetylcholinesterase by this compound suggests that while the core scaffold may interact with the enzyme, structural modifications would be necessary to enhance potency for potential applications in neurodegenerative diseases. smolecule.com Conversely, the observed moderate activity against Staphylococcus aureus provides a basis for exploring this and related compounds as antibacterial agents. smolecule.com

Computational approaches extend to a wide range of therapeutic areas for coumarin analogs:

Antifungal Activity : SAR studies, supported by calculations using density functional theory (DFT), have demonstrated that the presence of short aliphatic chains and/or electron-withdrawing groups on the coumarin scaffold favors antifungal activity. mdpi.com

Anticancer Potential : The predicted interactions of chromene derivatives with key kinases like EGFR and VEGFR-2 provide a rationale for their observed antiproliferative activity against various human tumor cell lines. mdpi.comnih.gov Docking simulations help to explain how these compounds might interfere with cell cycle progression and other cancer-related pathways. mdpi.commdpi.com

Antiviral Activity : High docking scores of coumarin derivatives against SARS-CoV-2 enzymes have positioned these compounds as subjects of interest for the development of novel antiviral agents. nih.gov

The following table summarizes the biological potential of this compound and its analogs as predicted by computational studies.

| Predicted Biological Potential | Basis of Prediction | Target Compound/Analog Class | Reference |

| Antibacterial | In vitro activity and docking studies | This compound, Pyrano[2,3-c]chromene derivatives | smolecule.comresearchgate.net |

| Antifungal | SAR and Density Functional Theory (DFT) | O-substituted coumarin derivatives | mdpi.com |